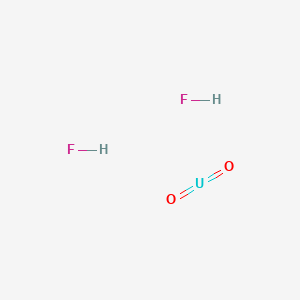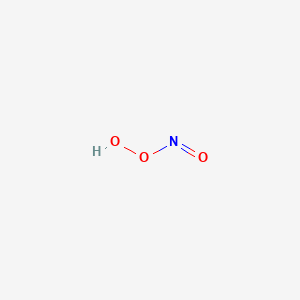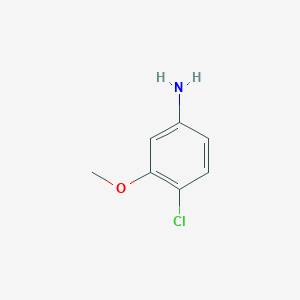
4-氯-3-甲氧基苯胺
概述
描述
4-Chloro-3-methoxyaniline is a chemical compound of interest in various fields of chemistry and materials science due to its unique structural features and chemical properties. It serves as a precursor or intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related chloro-methoxyaniline compounds involves multiple steps, including cyclization, nitrification, and chlorination, starting from methoxyaniline or its derivatives. A notable example includes the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, achieved through a process suitable for large-scale studies, yielding the product with high efficiency (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, has been analyzed, revealing almost planar configurations with minimal dihedral angles between benzene rings, indicating potential for stable molecular interactions (Ren, Ding, & Jian, 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-3-methoxyaniline derivatives can lead to the formation of various complex molecules. For instance, the reaction with other organic compounds can result in the synthesis of novel organic ligands and complexes, which are analyzed for their structural and thermal properties (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Physical Properties Analysis
The physical properties of compounds synthesized from 4-Chloro-3-methoxyaniline are studied through various methods, including crystal growth and solid-state reactions, to understand their thermal behavior, transparency, and non-linear optical susceptibilities (Sharma et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming molecular complexes, are explored through computational methods, including DFT calculations and molecular docking studies. These studies provide insights into the molecule's behavior in different chemical environments and its interactions with other compounds (Viji et al., 2020).
科学研究应用
土壤代谢:Briggs和Ogilvie(1971年)发现4-氯-3-甲氧基苯胺在土壤中通过自由基机制代谢为一系列化合物。这项研究对于了解该化合物在农业环境中的环境命运具有重要意义(Briggs&Ogilvie,1971年)。
化学合成:赵,雷和郭(2017年)从4-甲氧基苯胺合成了4-氯-6-甲氧基-2-甲基-3-硝基喹啉,表明4-氯-3-甲氧基苯胺在有机合成中的潜力(Zhao, Lei, & Guo, 2017)。
废水处理:Chaturvedi和Katoch(2020年)评估了Fenton样氧化法对废水中甲氧基苯胺(包括4-氯-3-甲氧基苯胺)的降解。他们的研究结果对于处理工业废水(Chaturvedi & Katoch, 2020)。
分析化学:Voogt等人(1984年)开发了一种用于测定水样中4-氯-3-甲氧基苯胺的方法,这对于环境监测至关重要(Voogt, Haak, Geerdink, & Brinkman, 1984)。
聚合物研究:Sayyah,El-Salam和Bahgat(2002年)研究了3-甲氧基苯胺的水相聚合,这是一种相关化合物,可以揭示4-氯-3-甲氧基苯胺的聚合行为(Sayyah, El-Salam, & Bahgat, 2002)。
光催化降解:Khan等人(2012年)研究了水中4-氯-3-甲氧基苯胺的光催化降解,突显了其在环境修复中的潜力(Khan, Mir, Haque, Muneer, Vijayalakshmi, & Boxall, 2012)。
致癌潜力:Tiedink等人(1991年)评估了硝化的4-氯-甲氧基吲哚的遗传毒性效应,这是一种结构相关化合物,对于了解与甲氧基苯胺衍生物相关的健康风险具有重要意义(Tiedink, Haan, Jongen, & Koeman, 1991)。
非线性光学材料:Siva等人(2019年)合成并研究了4-甲氧基苯胺盐酸盐,这是一种与4-氯-3-甲氧基苯胺相关的化合物,用于光限幅器件应用的潜力(Siva, Bahadur, Shameem, Murugan, Athimoolam, & Suresh, 2019)。
安全和危害
4-Chloro-3-methoxyaniline is toxic if inhaled or in contact with skin . It causes skin and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical assistance if swallowed .
属性
IUPAC Name |
4-chloro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKBDFVSILQKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518242 | |
| Record name | 4-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxyaniline | |
CAS RN |
13726-14-2 | |
| Record name | 4-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


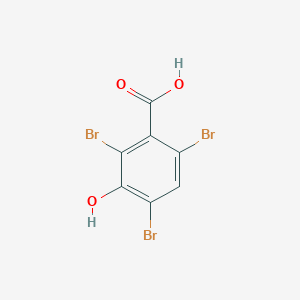
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)
![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)


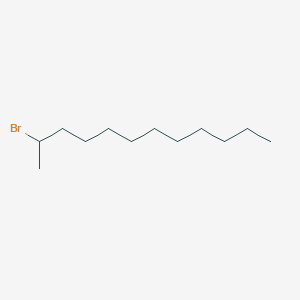
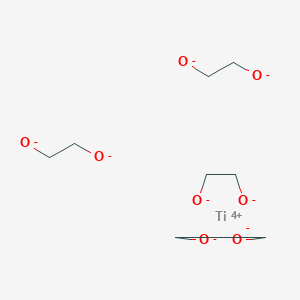
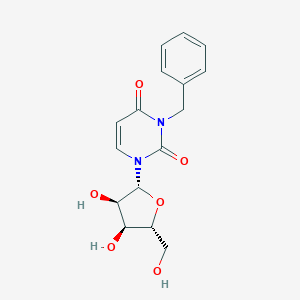
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
